molecular formula C24H26N2O3S B11616851 N-(3,5-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide

N-(3,5-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide

Cat. No.: B11616851
M. Wt: 422.5 g/mol
InChI Key: BMPLBXBMYGGWBA-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by its complex structure, which includes multiple aromatic rings and sulfonamide groups. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of 2,3-dimethylphenylamine using benzenesulfonyl chloride in the presence of a base such as pyridine. This step yields N-(2,3-dimethylphenyl)benzenesulfonamide.

    Acylation Reaction: The sulfonamide intermediate is then reacted with 3,5-dimethylphenylacetyl chloride in the presence of a base like triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, often in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

N-(3,5-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor in the production of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, allowing the compound to inhibit the activity of enzymes like dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid in microorganisms, leading to their growth inhibition.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dimethylphenyl)benzenesulfonamide
  • N-(3,5-Dimethylphenyl)acetamide
  • N-(2,3-Dimethylphenyl)acetamide

Uniqueness

N-(3,5-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide is unique due to its dual aromatic substitution and the presence of both sulfonamide and acetamide functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-(3,5-dimethylphenyl)acetamide

InChI

InChI=1S/C24H26N2O3S/c1-17-13-18(2)15-21(14-17)25-24(27)16-26(23-12-8-9-19(3)20(23)4)30(28,29)22-10-6-5-7-11-22/h5-15H,16H2,1-4H3,(H,25,27)

InChI Key

BMPLBXBMYGGWBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NC2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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